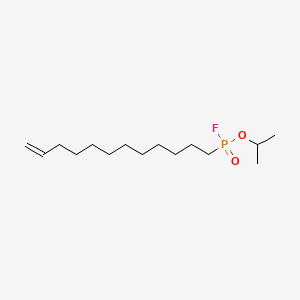
イソプロピルドデシル-11-エニルフルオロホスホネート
概要
説明
科学的研究の応用
Isopropyl dodec-11-enylfluorophosphonate has a wide range of scientific research applications, including:
作用機序
イソプロピル ドデシル-11-エニルフルオロホスホネートは、中心カンナビノイド受容体(CB1)の拮抗作用と脂肪酸アミドヒドロラーゼ(FAAH)の阻害作用によって効果を発揮します。 この化合物は、これらの標的の活性部位に結合し、その活性を阻害し、エンドカンナビノイドシグナル伝達経路を調節します 。 この二重阻害機構は、疼痛管理と神経保護における潜在的な治療効果をもたらします .
類似化合物:
イソプロピル ドデシルフルオロホスホネート: 構造は似ていますが、アルキル鎖に二重結合がありません。
イソプロピル ドデカンスルホニルフルオリド: カンナビノイド受容体に対する同様の阻害効果を持つ別の有機リン化合物.
独自性: イソプロピル ドデシル-11-エニルフルオロホスホネートは、CB1とFAAHの二重阻害作用が特徴であり、他の類似化合物では一般的ではありません。 この二重作用により、エンドカンナビノイド系とその関連する生理学的プロセスに焦点を当てた研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
Isopropyl dodec-11-enylfluorophosphonate interacts with the central cannabinoid receptor (CB1) and FAAH . The nature of these interactions involves the compound acting as an antagonist to the CB1 receptor and an inhibitor to FAAH .
Cellular Effects
The effects of Isopropyl dodec-11-enylfluorophosphonate on cells are primarily mediated through its interactions with the CB1 receptor and FAAH . By antagonizing the CB1 receptor and inhibiting FAAH, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isopropyl dodec-11-enylfluorophosphonate exerts its effects at the molecular level through binding interactions with the CB1 receptor and FAAH . This leads to the inhibition of these biomolecules, resulting in changes in gene expression .
準備方法
合成経路と反応条件: イソプロピル ドデシル-11-エニルフルオロホスホネートの合成には、11-ドデセニルアルコールと三塩化リン、イソプロピルアルコールをフッ素化剤の存在下で反応させる方法が用いられます 。この反応は通常、制御された温度と圧力の条件下で行われ、高収率と高純度が得られます。
工業的製造方法: イソプロピル ドデシル-11-エニルフルオロホスホネートの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、大型反応器の使用と反応パラメータの継続的な監視が含まれ、一貫性と品質が維持されます .
化学反応の分析
反応の種類: イソプロピル ドデシル-11-エニルフルオロホスホネートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するホスホン酸を形成することができます。
還元: 還元反応により、この化合物はホスホネートに変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: ホスホン酸。
還元: ホスホネート。
4. 科学研究への応用
イソプロピル ドデシル-11-エニルフルオロホスホネートは、次のような広範囲の科学研究への応用を持っています。
類似化合物との比較
Isopropyl dodecylfluorophosphonate: Similar in structure but lacks the double bond in the alkyl chain.
Isopropyl dodecanesulfonyl fluoride: Another organophosphorus compound with similar inhibitory effects on cannabinoid receptors.
Uniqueness: Isopropyl dodec-11-enylfluorophosphonate is unique due to its dual inhibition of CB1 and FAAH, which is not commonly observed in other similar compounds. This dual action makes it a valuable tool in research focused on the endocannabinoid system and its associated physiological processes .
特性
IUPAC Name |
12-[fluoro(propan-2-yloxy)phosphoryl]dodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h4,15H,1,5-14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGAHLUSUUTRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCCCCCCCCCC=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30FO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isopropyl Dodec-11-enylfluorophosphonate interact with Lecithin:cholesterol acyltransferase (LCAT)?
A: Isopropyl Dodec-11-enylfluorophosphonate acts as an acyl intermediate-like inhibitor of LCAT. [] While the provided abstract doesn't detail the specific binding interactions, it highlights that the compound helps reveal the active conformation of LCAT when studied in conjunction with an activator molecule. This suggests that Isopropyl Dodec-11-enylfluorophosphonate likely binds to the enzyme's active site, mimicking a stage of the natural substrate's binding during catalysis.
Q2: The research mentions Isopropyl Dodec-11-enylfluorophosphonate as a potential tool for studying cannabinoid receptors. Could you elaborate on this?
A: Research suggests that Isopropyl Dodec-11-enylfluorophosphonate can be used as a precursor to develop high-potency chemical affinity probes for the cannabinoid CB1 receptor. [] By reducing Isopropyl Dodec-11-enylfluorophosphonate with hydrogen (or tritium), researchers can synthesize Isopropyl Dodecylfluorophosphonate. This derivative shows promising affinity for the CB1 receptor (IC50 0.5–7 nM) and could be further developed into a valuable tool for studying these receptors in the brain.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/new.no-structure.jpg)

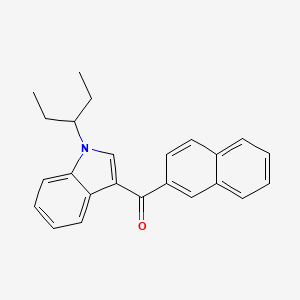
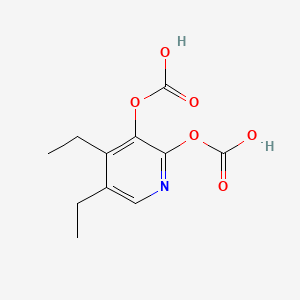
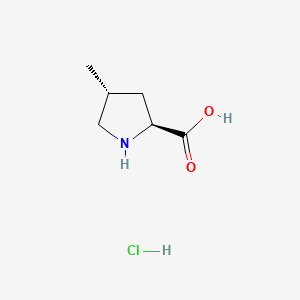
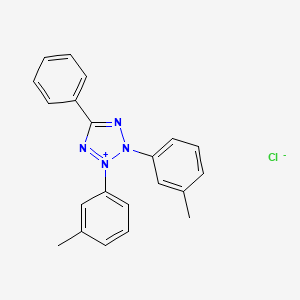
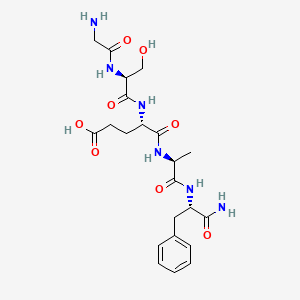
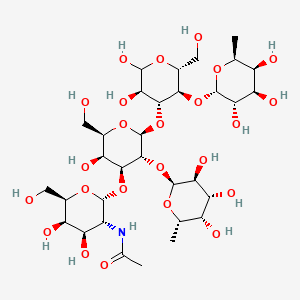
![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)

